2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
Description
Structurally, it features a thienopyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 4-phenylbutan-2-yl group, which may enhance lipophilicity and influence target binding .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-17-13-18(2)15-21(14-17)29-25(31)24-22(11-12-32-24)28-26(29)33-16-23(30)27-19(3)9-10-20-7-5-4-6-8-20/h4-8,11-15,19H,9-10,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBMBSILSEZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic molecule that exhibits potential biological activities. Its structure incorporates a thienopyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.6 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide |
Anticancer Properties
Research has indicated that compounds similar to thienopyrimidines possess significant anticancer activity. In a study focused on thieno[3,2-d]pyrimidines, derivatives exhibited potent inhibition against various cancer cell lines. The mechanism often involves the inhibition of key enzymes in nucleotide synthesis pathways, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to impaired DNA synthesis and cell proliferation .
Enzymatic Inhibition
The compound is hypothesized to interact with specific enzymes due to its structural features. For instance:
- Thymidylate Synthase (TS) : Inhibition of TS can lead to "thymineless death" in rapidly dividing cells, making it a target for cancer therapy.
- Dihydrofolate Reductase (DHFR) : Similar inhibition pathways have been observed, enhancing the potential of this compound in cancer treatment .
Case Studies
-
In Vitro Studies : A study screened several thienopyrimidine derivatives against multicellular spheroids to assess their anticancer efficacy. The results indicated that certain modifications to the thienopyrimidine structure significantly enhanced cytotoxicity against breast cancer cell lines .
Compound IC50 (µM) 2-{[3-(3,5-dimethylphenyl)...} 5.6 Reference Thienopyrimidine A 10.0 - Mechanistic Insights : Further investigations revealed that the compound could alter the expression of genes associated with apoptosis and cell cycle regulation in treated cancer cells, suggesting a multifaceted mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Calculated based on formula C₂₇H₂₇N₃O₂S₂.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, analogs suggest:
- Kinase Inhibition: The thienopyrimidinone core is a known ATP-competitive kinase inhibitor scaffold. The 3,5-dimethylphenyl group may optimize hydrophobic interactions in kinase pockets .
- Anticancer Activity : Compounds with bulkier side chains (e.g., 4-phenylbutan-2-yl) may exhibit improved cytotoxicity profiles by enhancing cellular uptake .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Crystallographic Insights : and highlight the use of SHELXL for refining crystal structures of similar compounds. The target compound’s crystal packing may differ due to its branched side chain, impacting solubility .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s biological activity is driven by its thieno[3,2-d]pyrimidin-4-one core, which provides a planar heterocyclic scaffold for target binding. The 3,5-dimethylphenyl substituent enhances lipophilicity and steric interactions, while the sulfanyl-acetamide side chain introduces hydrogen-bonding potential. Modifications to the phenylbutan-2-yl group (e.g., branching, substituents) can alter pharmacokinetic properties like solubility and metabolic stability .
Table 1: Structural Features and Functional Roles
| Feature | Role in Activity | Example Modification Impact |
|---|---|---|
| Thienopyrimidin core | Base for target binding (e.g., kinase inhibition) | Saturation reduces planarity, decreasing affinity |
| 3,5-Dimethylphenyl | Enhances hydrophobic interactions | Replacement with electron-withdrawing groups reduces potency |
| Sulfanyl group | Facilitates disulfide bond formation or redox activity | Oxidation to sulfone diminishes reactivity |
Q. What are the common synthetic routes for this compound, and what intermediates are critical?
Synthesis typically involves:
- Step 1: Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Step 2: Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3: Sulfanyl-acetamide coupling using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Key Intermediates:
- Intermediate A: 3-(3,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol (critical for sulfanyl group functionalization) .
- Intermediate B: N-(4-phenylbutan-2-yl)chloroacetamide (precursor for final coupling) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., acetamide NH at ~10 ppm) and confirms regiochemistry of substituents .
- X-ray crystallography: Resolves bond lengths/angles (e.g., S–C bond distances ~1.8 Å) and confirms stereochemistry. SHELX software is widely used for refinement .
- FTIR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?
- DoE (Design of Experiments): Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal parameters .
- Continuous-Flow Chemistry: Reduces side reactions in exothermic steps (e.g., thiourea cyclization) by precise temperature control .
Table 2: Optimization Case Study
| Parameter | Baseline (Yield) | Optimized (Yield) | Method |
|---|---|---|---|
| Solvent (Step 3) | DMF (65%) | THF/EtOH (85%) | Polarity adjustment |
| Catalyst (Step 2) | None (40%) | Pd(PPh₃)₄ (78%) | Suzuki coupling |
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
- Metabolic Stability Assays: Test liver microsome degradation to identify rapid metabolism (e.g., sulfanyl oxidation) that reduces in vivo efficacy .
- Prodrug Design: Mask polar groups (e.g., acetamide) to improve bioavailability .
- Target Engagement Studies: Use CRISPR-edited cell lines to confirm on-target effects vs. off-target toxicity .
Q. What computational strategies integrate with crystallographic data to predict target interactions?
- Molecular Docking: Align the compound’s crystal structure (e.g., from SHELX-refined data) into target active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations: Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns indicates strong interaction) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., 3,5-dimethyl vs. 4-chlorophenyl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
